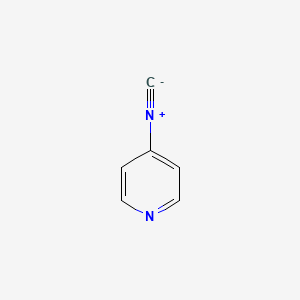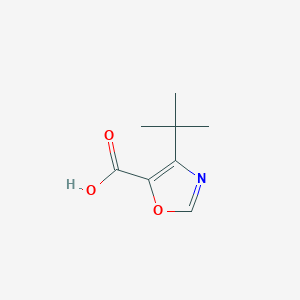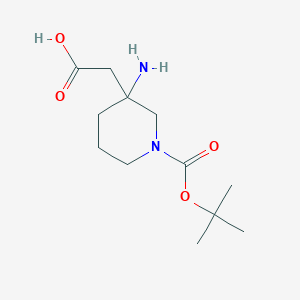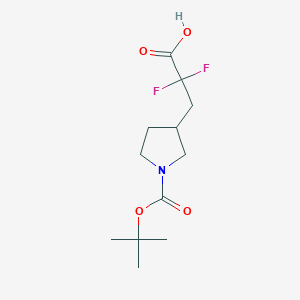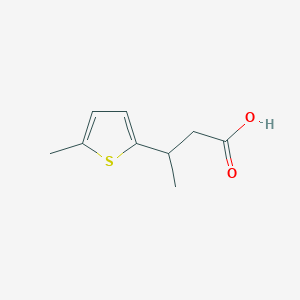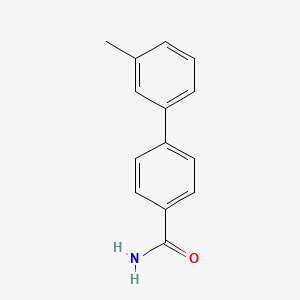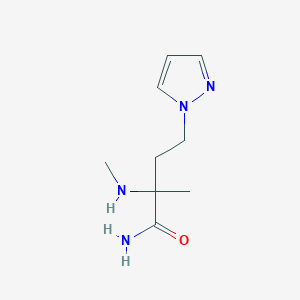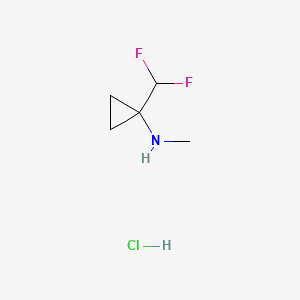
1-(difluoromethyl)-N-methylcyclopropan-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-N-methylcyclopropan-1-amine hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. The presence of the difluoromethyl group imparts distinct characteristics that make it valuable in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This can be achieved through various difluoromethylation techniques, including electrophilic, nucleophilic, and radical methods . The reaction conditions often require the use of specific reagents and catalysts to ensure the successful incorporation of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
1-(Difluoromethyl)-N-methylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized cyclopropane derivatives .
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-N-methylcyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(difluoromethyl)-N-methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s binding affinity and reactivity with enzymes, receptors, or other biomolecules. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Difluoromethyl)-N-methylcyclopropan-1-amine
- 1-(Trifluoromethyl)-N-methylcyclopropan-1-amine
- 1-(Chloromethyl)-N-methylcyclopropan-1-amine
Uniqueness
1-(Difluoromethyl)-N-methylcyclopropan-1-amine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This makes it different from other similar compounds, such as those with trifluoromethyl or chloromethyl groups, which may exhibit different reactivity and applications .
Propiedades
Fórmula molecular |
C5H10ClF2N |
|---|---|
Peso molecular |
157.59 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-N-methylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9F2N.ClH/c1-8-5(2-3-5)4(6)7;/h4,8H,2-3H2,1H3;1H |
Clave InChI |
OYEAPZZPSFZSIC-UHFFFAOYSA-N |
SMILES canónico |
CNC1(CC1)C(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




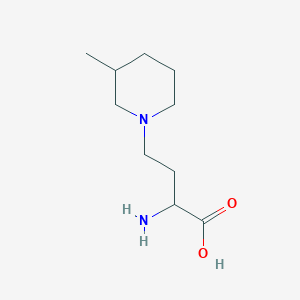
![4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13627024.png)

